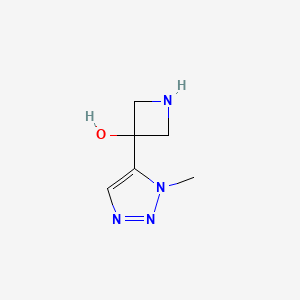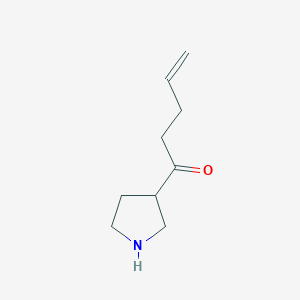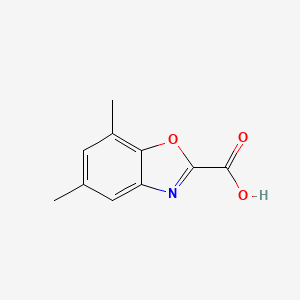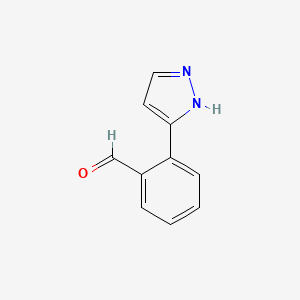
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a tetrahydrothiophen-3-yl group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of uracil with phosphorus trichloride and xylene amine, followed by heating to 130°C and refluxing for about 45 minutes. The mixture is then cooled, and the product is precipitated with crushed ice, filtered, and purified .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and reuse are employed to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The tetrahydrothiophen-3-yl group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include diarylated pyrimidines.
Applications De Recherche Scientifique
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an anti-inflammatory and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and blocking cell cycle progression at the G2-M phase.
Anti-inflammatory Activity: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: A simpler analog without the tetrahydrothiophen-3-yl group, known for its use in the synthesis of medicinally important compounds.
2,4-Disubstituted Thiazoles: Compounds with similar biological activities, including antibacterial and antifungal properties.
Uniqueness
2,4-Dichloro-5-(tetrahydrothiophen-3-yl)pyrimidine is unique due to the presence of the tetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties. This group enhances its potential as an anticancer and anti-inflammatory agent, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C8H8Cl2N2S |
|---|---|
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
2,4-dichloro-5-(thiolan-3-yl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h3,5H,1-2,4H2 |
Clé InChI |
JBPLXHPRJGUOLT-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1C2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)


amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)




![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13159894.png)


